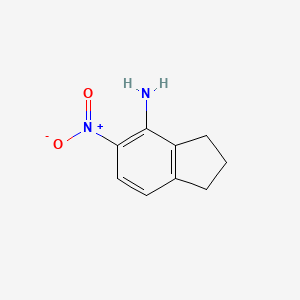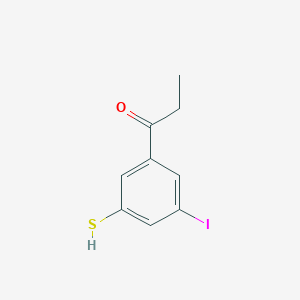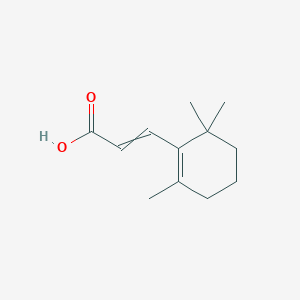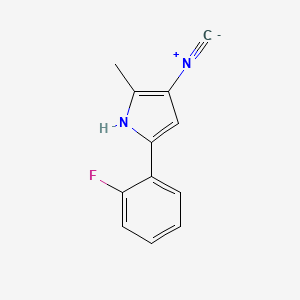![molecular formula C7H7BN2O2 B14038340 1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one](/img/structure/B14038340.png)
1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one is a heterocyclic compound that contains both nitrogen and boron atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one typically involves the reaction of a boronic acid derivative with an appropriate nitrogen-containing heterocycle. The reaction conditions often include the use of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding boronate ester.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include boronic acid derivatives, boronate esters, and various substituted derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in catalysis.
Medicine: It is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom in the compound can form stable complexes with various biomolecules, which can modulate their activity. This interaction can lead to changes in cellular pathways and processes, ultimately resulting in the desired therapeutic or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
1-hydroxy-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid: This compound shares a similar heterocyclic structure but lacks the boron atom.
1-hydroxy-1,2-dihydro-2-phenyl-3H-benzo[d]imidazole-4-carboxylic acid: Another similar compound with a different substitution pattern on the heterocyclic ring.
Uniqueness
1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where boron-containing compounds are advantageous, such as in BNCT and advanced material synthesis.
Propiedades
Fórmula molecular |
C7H7BN2O2 |
|---|---|
Peso molecular |
161.96 g/mol |
Nombre IUPAC |
1-hydroxy-2,4-dihydro-2,4,1-benzodiazaborinin-3-one |
InChI |
InChI=1S/C7H7BN2O2/c11-7-9-6-4-2-1-3-5(6)8(12)10-7/h1-4,12H,(H2,9,10,11) |
Clave InChI |
ZSJSYYUMBOPYRM-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=CC=CC=C2NC(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


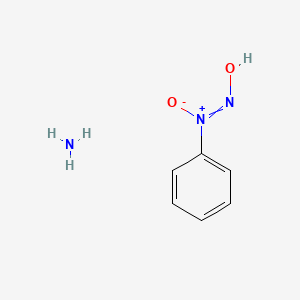
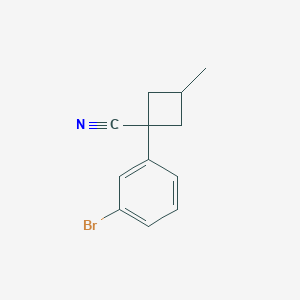

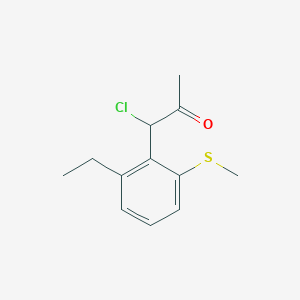
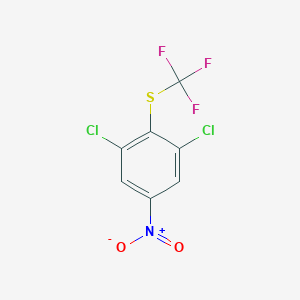
![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B14038292.png)
![Ethyl 7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14038303.png)
![Ethyl 7-chloro-5-methylimidazo[1,2-a]pyrimidin-2-carboxylate](/img/structure/B14038305.png)

![6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one](/img/structure/B14038321.png)
